molecular formula C10H6Cl2O B3178479 3,4-dichloronaphthalen-1-ol CAS No. 58877-90-0

3,4-dichloronaphthalen-1-ol

Cat. No.: B3178479
CAS No.: 58877-90-0
M. Wt: 213.06 g/mol
InChI Key: FNSPLJCRSIZXGJ-UHFFFAOYSA-N
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Description

3,4-Dichloronaphthalen-1-ol: is an organic compound belonging to the class of naphthalenols, which are derivatives of naphthalene with a hydroxyl group attached to the aromatic ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the naphthalene ring and a hydroxyl group at the 1 position. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloronaphthalen-1-ol can be achieved through several methods. One common approach involves the chlorination of naphthalen-1-ol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dichloronaphthalen-1-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3,4-dichloronaphthoquinone.

    Reduction: Formation of 3,4-dichlorodihydronaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Chemistry: 3,4-Dichloronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dichloronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Dichloronaphthalen-1-ol
  • 1,4-Dichloronaphthalen-2-ol
  • 3,4-Dichlorophenol

Comparison: 3,4-Dichloronaphthalen-1-ol is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of chlorine atoms can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.

Properties

IUPAC Name

3,4-dichloronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSPLJCRSIZXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207579
Record name 1-Naphthalenol, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58877-90-0
Record name 1-Naphthalenol, 3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058877900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenol, 3,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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